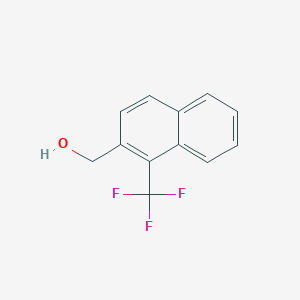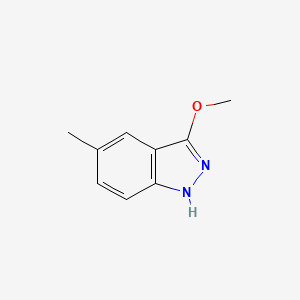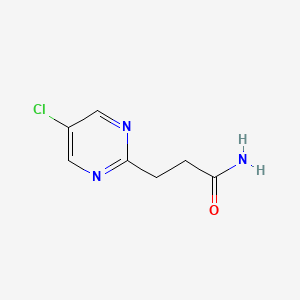
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl and pyrimidinyl groups, which contribute to its reactivity and usefulness in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine may yield an amide, while reaction with an alcohol may produce an ester.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine atoms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride involves its reactivity with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyrimidinyl group.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxyphenyl group, offering different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is unique due to the presence of the pyrimidinyl group, which can participate in additional interactions and reactions compared to other similar compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties.
Propiedades
Fórmula molecular |
C6H3ClF3N3 |
|---|---|
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-pyrimidin-2-ylethanimidoyl chloride |
InChI |
InChI=1S/C6H3ClF3N3/c7-4(6(8,9)10)13-5-11-2-1-3-12-5/h1-3H |
Clave InChI |
AJKDAUKHFXFHRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


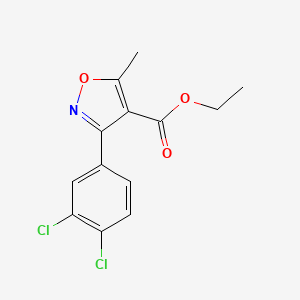
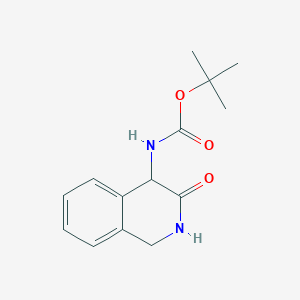

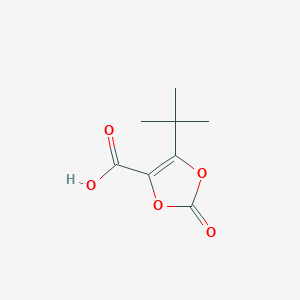
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
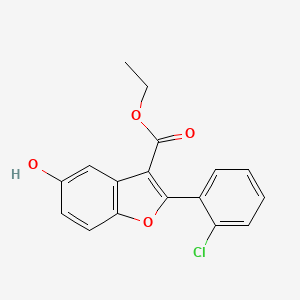
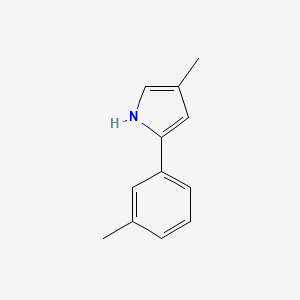
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
